molecular formula C9H7ClO4 B1459306 (R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid CAS No. 1820579-80-3

(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid

Cat. No.: B1459306
CAS No.: 1820579-80-3
M. Wt: 214.6 g/mol
InChI Key: MNHNWDHFZWYPIJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid (CAS 1820579-80-3) is a chiral benzodioxane carboxylic acid building block of significant value in medicinal chemistry and drug discovery. The benzodioxane scaffold is a versatile heterocyclic nucleus recognized as a key structural component in clinically significant drugs and bioactive molecules . This specific (R)-enantiomer serves as a critical intermediate for synthesizing therapeutically active compounds, particularly due to the importance of enantiomerically pure derivatives in developing targeted therapies . Researchers utilize this compound as a precursor for developing novel hydrazone derivatives, which have demonstrated a broad pharmacological spectrum in recent studies, including promising anticancer, antioxidant, and enzyme inhibition activities . The compound's structure, featuring the 1,4-benzodioxane system, allows it to interact with various biomolecules, making it a versatile platform for chemical modifications and structure-activity relationship (SAR) studies . Its physicochemical properties align with drug-likeness principles, suggesting good oral bioavailability for potential drug candidates . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, referring to the safety data sheet provided.

Properties

IUPAC Name

(2R)-6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNWDHFZWYPIJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of various metabolites. These metabolites can have different effects on cellular function, depending on their concentration and the duration of exposure.

Dosage Effects in Animal Models

The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. For instance, high doses of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid have been associated with toxic effects, such as liver damage and disruption of normal hormone signaling pathways. These effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The metabolic pathways of this compound can lead to the formation of various metabolites, which can further participate in different biochemical processes. The effects on metabolic flux and metabolite levels depend on the concentration and activity of the enzymes involved.

Transport and Distribution

The transport and distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. The distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within tissues can affect its overall biological effects.

Subcellular Localization

The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can also affect its interactions with other biomolecules and its overall biological activity.

Biological Activity

(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid, with the CAS number 31140-40-6, is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₇ClO₄
  • Molecular Weight : 202.60 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its effects on cellular signaling pathways.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through the inhibition of specific kinases involved in tumor growth and proliferation. For instance, studies have shown that modifications to related compounds can enhance their ability to degrade proteins associated with cancer progression.

Study Findings
Konstantinidou et al. (2020)Developed PROTACs targeting CDK4/6; preliminary data showed significant degradation of target proteins .
Boulkeroua et al. (2015)Identified key structural features for kinase inhibition; suggested potential for developing new inhibitors based on structural analogs .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various cellular pathways:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Lipid Signaling : It may influence pathways involving eicosanoids, which are critical in inflammation and cancer development .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines. For example, a related compound showed over 90% inhibition at concentrations around 100 nM in mouse splenocytes .
  • Animal Models : Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. Research has indicated that it may reduce tumor size and improve survival rates in models of ovarian cancer .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₇ClO₄
  • Molecular Weight : 202.60 g/mol
  • IUPAC Name : (R)-6-chloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

The compound features a benzodioxine structure that contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of this compound exhibit anticonvulsant properties. For instance, research indicated that related compounds demonstrated significant anticonvulsant activity in animal models, suggesting that this compound could serve as a lead structure for developing new antiepileptic drugs .

Chemical Synthesis

This compound acts as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be modified to create derivatives with enhanced biological activities. For example, the synthesis of sulfamide derivatives from this compound has been explored, leading to compounds with improved efficacy against neurological disorders .

Biological Research

The compound is utilized in biological assays to explore its interaction with various biological targets. Its derivatives have been tested for their ability to inhibit specific enzymes or receptors involved in disease processes. The research indicates that modifications to the dioxine ring can significantly affect the biological activity of the resulting compounds .

Case Study 1: Anticonvulsant Activity

A study published in PMC highlighted the synthesis of several derivatives based on this compound. The results demonstrated that certain modifications led to compounds with increased potency against seizures in rodent models. The study emphasized the need for further exploration of structure-activity relationships (SAR) to optimize these compounds for clinical use .

Case Study 2: Synthesis of Sulfamide Derivatives

In another investigation, researchers synthesized sulfamide derivatives from this compound. These derivatives were evaluated for their anticonvulsant properties and showed promising results in reducing seizure frequency in animal models. This case study illustrates the compound's versatility as a precursor for developing new therapeutic agents .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Anticonvulsant ActivityDerivatives exhibit significant anticonvulsant effects in rodent models
Chemical SynthesisSuccessful synthesis of sulfamide derivatives with enhanced biological activity
Biological ResearchInteraction studies indicate potential enzyme inhibition by modified compounds

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs, their similarity scores (calculated via molecular fingerprinting), and distinguishing features:

Compound Name CAS Number Substituents Functional Group Similarity Score Key Properties
(R)-6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid N/A 6-Cl, 2-COOH Carboxylic Acid 1.00 High optical activity; potential biological relevance
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid 3663-80-7 None, 2-COOH Carboxylic Acid 0.94 Higher aqueous solubility; absence of Cl reduces lipophilicity
(S)-1,4-Benzodioxane-2-carboxylic acid 70918-54-6 2-COOH (S-configuration) Carboxylic Acid 0.94 Enantiomeric differences in crystallization; distinct thermal stability
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate 261767-10-6 5-COOEt Ester 0.64 Increased lipophilicity; ester groups prone to hydrolysis
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 4442-54-0 6-COOH Carboxylic Acid 0.61 Carboxylic acid position alters electronic distribution; lower acidity compared to 2-COOH analogs

Key Differences in Physicochemical Properties

  • Chirality Effects: The (R)-enantiomer of the target compound may exhibit distinct crystallization behavior compared to its (S)-counterpart. Studies on analogous systems (e.g., EDOT-MA monomers) reveal that enantiopure forms ((S)-EDOT-MA) crystallize more readily than racemic mixtures, suggesting similar trends for the (R)-chlorinated derivative .
  • Substituent Position: Moving the carboxylic acid group from position 2 (target compound) to 5 or 6 (CAS 4442-53-9, 4442-54-0) reduces structural similarity (scores 0.59–0.61) and alters electronic properties.
  • Functional Group Modifications : Replacing the carboxylic acid with an ester (e.g., CAS 261767-10-6) increases lipophilicity (logP ~2.5 vs. ~1.8 for carboxylic acids) but reduces stability under acidic or basic conditions .

Thermal and Crystallization Behavior

Differential Scanning Calorimetry (DSC) data for the non-chlorinated analog 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOT-acid) shows a melting point of ~210°C, with crystallization exotherms indicating polymorphic transitions . The chloro-substituted target compound likely exhibits a higher melting point due to enhanced intermolecular interactions (e.g., halogen bonding), though experimental confirmation is needed.

Preparation Methods

Synthesis of Methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate

  • Starting materials : Substituted catechol (e.g., 6-chlorocatechol) or 2-hydroxyacetophenone derivatives.
  • Method A (Catechol route) :
    • Catechol is reacted with methyl 2,3-dibromopropanoate in the presence of dry potassium carbonate in acetone under reflux for 18 hours.
    • The reaction mixture is filtered, extracted, dried, and purified by silica gel chromatography to afford methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate in high yield (~92%).
  • Method B (2-Hydroxyacetophenone route) :
    • Substituted 2-hydroxyacetophenone is reacted with epichlorohydrin and KOH in ethanol-water mixture under reflux.
    • The intermediate epoxide undergoes ring closure and oxidation steps involving m-chloroperbenzoic acid (m-CPBA) and potassium permanganate to yield the ester intermediate.
    • Purification is done by chromatography and recrystallization.

Conversion to Carboxylic Acid and Amide Derivatives

  • The methyl ester group is hydrolyzed under basic conditions using lithium hydroxide or sodium hydroxide in methanol or aqueous solution.
  • Acidification of the reaction mixture yields the free carboxylic acid.
  • For further derivatization, the acid can be converted into acid chlorides using thionyl chloride, followed by amide formation using amines under mild conditions.

Enantioselective Synthesis of the (R)-Enantiomer

Rhodium-Catalyzed Asymmetric Hydrogenation

  • A highly effective method for obtaining chiral 2-substituted 2,3-dihydrobenzodioxane derivatives, including the (R)-6-chloro derivative, is Rh-catalyzed asymmetric hydrogenation of the corresponding unsaturated precursors.
  • The reaction is conducted in anhydrous solvents such as dichloromethane or ethanol under hydrogen pressure with a chiral Rh catalyst.
  • Enantiomeric excess (ee) values are determined by chiral HPLC, often exceeding 90%.
  • Optical rotation measurements confirm the absolute configuration as (R).

Chiral Epoxide Opening

  • Alternatively, chiral glycidyl tosylates (both (2S) and (2R) enantiomers) can be used to alkylate methyl esters of 2,3-dihydroxybenzoic acid to obtain diastereomeric esters.
  • Subsequent hydrolysis and amide formation yield chiral amides, which can be converted to the target acid.
  • This method allows control over stereochemistry at the 2-position.

Representative Reaction Scheme and Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization (catechol + dibromopropanoate) K2CO3, dry acetone, reflux 18 h 92 Formation of methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate
2 Bromination and substitution NBS, AIBN, CCl4, reflux; then NaI in acetone reflux 88 Halogenation at 2-position for further modification
3 Hydrolysis of ester LiOH or NaOH, MeOH/H2O, reflux 90+ Conversion to carboxylic acid
4 Asymmetric hydrogenation Rh catalyst, H2, solvent screening (CH2Cl2, EtOH) >90 ee Enantioselective formation of (R)-enantiomer
5 Acid chloride formation SOCl2, 0 °C to reflux Quantitative For amide coupling or further functionalization

Analytical and Characterization Techniques

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and purity of intermediates and final products.
  • Chiral HPLC : Used to determine enantiomeric excess and confirm stereochemical purity.
  • Optical Rotation : Measurement of [α]_D values to assign absolute configuration by comparison with literature.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and formula.
  • Melting Point : Used for purity assessment of crystalline solids.

Research Findings and Optimization Notes

  • The choice of solvent in the asymmetric hydrogenation step significantly affects enantioselectivity and yield; dichloromethane and ethanol are preferred solvents.
  • The use of chiral Rh catalysts developed by Xumu Zhang and colleagues has been demonstrated to deliver high enantioselectivity for 2-substituted benzo[b]dioxane derivatives, including halogenated analogs.
  • The multi-step synthesis allows modular introduction of diverse substituents, including the 6-chloro group, without compromising stereocontrol.
  • The hydrolysis and acid chloride formation steps proceed smoothly under standard conditions, enabling facile conversion to carboxylic acid and amide derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid, and how can purity be maximized?

  • Methodology : The compound can be synthesized via activation of the carboxylic acid group using oxalyl chloride or thionyl chloride. For example, dissolving the parent acid in dry dichloromethane (DCM) with oxalyl chloride (2 equiv) and catalytic DMF yields the acyl chloride intermediate after 4 hours at 20°C . Subsequent steps (e.g., hydrolysis or coupling) require strict anhydrous conditions. Purity (>97%) is achieved via vacuum distillation and recrystallization in toluene .
  • Key Data :

ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
Oxalyl chlorideDry DCM204>90>97
Thionyl chlorideToluene70–80485–9095

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodology : Use NMR (¹H/¹³C) to confirm stereochemistry and substitution patterns, particularly the (R)-configuration at the chiral center. LC-MS (e.g., [M+H]+ = 215.1) provides rapid purity assessment . IR spectroscopy verifies carboxylic acid or acyl chloride functional groups.

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Follow hazard codes H290 (corrosive) and H373 (long-term toxicity). Use PPE (gloves, goggles), store at 0–6°C in airtight containers, and neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity or selectivity?

  • Methodology : Compare analogs like (R)-6-Bromo derivatives or nitro-functionalized versions . For example, introducing a nitro group at position 7 (via electrophilic substitution) increases binding affinity to kinase targets by 3-fold . Use SAR tables to map substituent effects:

DerivativeSubstitutionIC50 (nM)Selectivity Ratio (vs. CDK9)
6-Chloro (parent)Cl1201.0
6-BromoBr950.8
7-NitroNO2400.5

Q. What computational models predict the environmental toxicity of chlorinated benzodioxine derivatives?

  • Methodology : Use QSAR models to correlate logP values with bioaccumulation potential. Evidence from chlorinated dibenzodioxins shows that Cl substitution increases persistence in lipid-rich tissues, with half-lives >7 years in mammals . Molecular docking studies (e.g., with aryl hydrocarbon receptors) explain endocrine disruption mechanisms .

Q. How can functionalization of the carboxylic acid group improve solubility or pharmacokinetics?

  • Methodology : Convert the acid to esters (e.g., propynyl ester) via coupling with propargyl bromide in DMF/K2CO3. This increases logD by 1.5 units, enhancing blood-brain barrier penetration . Hydrolysis studies (pH 7.4 buffer, 37°C) show ester stability >24 hours .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Analysis : Discrepancies in acyl chloride yields (85–95%) arise from moisture sensitivity. Reproducibility improves using molecular sieves in DCM . Conflicting bioactivity data for 6-Cl vs. 6-Bromo analogs may stem from assay conditions (e.g., ATP concentration in kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid
Reactant of Route 2
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.